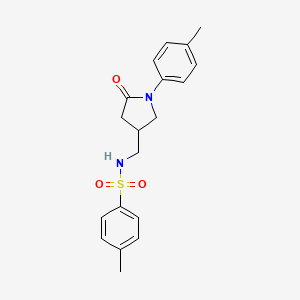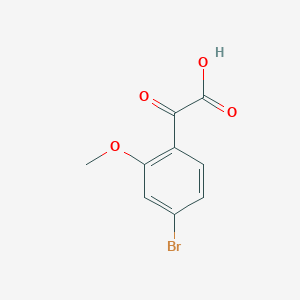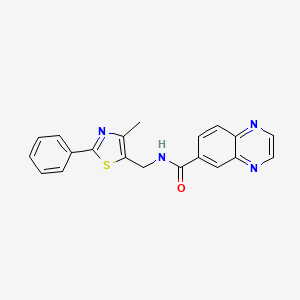
4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as antimicrobial agents, carbonic anhydrase inhibitors, and in various other therapeutic areas .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of suitable sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of related compounds has been reported through condensation reactions, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and the formation of molecular chains through π–π interactions and hydrogen bonding . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using techniques such as FTIR, NMR, UV-Visible spectroscopy, and X-ray crystallography . These techniques help in determining the functional groups, bond lengths, angles, and overall geometry of the molecule. Computational methods like Density Functional Theory (DFT) can also be used to predict and compare the molecular structure with experimental data .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of a pyrrolidinone moiety can influence the binding affinity of the compound to enzymes like carbonic anhydrases . The reactivity of the compound can also be modified by introducing different substituents on the benzenesulfonamide ring, which can affect the binding to target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, can be predicted using computational tools like ADMET predictions . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The introduction of different substituents can also alter these properties, as seen in the case of chlorinated pyrrolidinone-bearing benzenesulfonamides, which showed increased affinity to carbonic anhydrases .
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Improvement : Research into enantiomerically pure derivatives of phenylpiracetam, a compound related to the pyrrolidin-2-one pharmacophore, demonstrates the significance of stereochemistry in enhancing pharmacological profiles. The studies indicate that the configuration of stereocenters in such compounds directly relates to their biological properties, emphasizing the importance of enantiomeric purity for achieving desired pharmacological effects (G. Veinberg et al., 2015).
Antimicrobial Applications of Related Compounds : The monoterpene p-Cymene, structurally distinct but relevant due to its presence in various plant species used for medicinal purposes, exhibits significant antimicrobial effects. This property is crucial in the search for new substances with antimicrobial properties to address the growing concern of antimicrobial resistance. The review by A. Marchese et al., 2017 summarizes the antimicrobial activity of p-Cymene and its importance in human healthcare and biomedical applications.
Pyrrolidine in Drug Discovery : Pyrrolidine, a core structural element in the compound of interest, is widely utilized in medicinal chemistry to develop treatments for human diseases. The review by Giovanna Li Petri et al., 2021 highlights the versatile applications of the pyrrolidine scaffold in synthesizing bioactive molecules with diverse therapeutic potentials. The stereogenicity of pyrrolidine rings plays a pivotal role in determining the biological profile of drug candidates, underlining the scaffold's significance in drug design.
Chemical Modification for Biopolymer Development : The chemical modification of xylan into biopolymer ethers and esters showcases the potential of functionalized compounds for creating materials with specific properties. This approach, detailed by K. Petzold-Welcke et al., 2014, highlights the importance of chemical modifications in developing new materials for various applications, including drug delivery.
Eigenschaften
IUPAC Name |
4-methyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-3-7-17(8-4-14)21-13-16(11-19(21)22)12-20-25(23,24)18-9-5-15(2)6-10-18/h3-10,16,20H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJDVZAFYPUYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)


![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)
![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)




![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)